molecular formula C20H18ClNO6S2 B3502997 N-[5-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2-METHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE

N-[5-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2-METHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE

Cat. No.: B3502997
M. Wt: 467.9 g/mol
InChI Key: UBVWFQOBCAAJRP-UHFFFAOYSA-N
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Description

N-[5-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2-METHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of sulfonyl and hydroxyl groups in its structure contributes to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2-METHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable phenolic compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2-METHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the sulfonyl group may produce thiols .

Scientific Research Applications

N-[5-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2-METHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[5-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2-METHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The hydroxyl and methoxy groups may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzenesulfonyl isocyanate
  • 4-Chlorobenzenesulfonyl fluoride
  • 2-(Benzenesulfonyl)-4-tosyl-1,3-thiazole

Uniqueness

N-[5-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2-METHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)sulfonyl-4-hydroxy-2-methylphenyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO6S2/c1-13-11-19(23)20(29(24,25)16-7-3-14(21)4-8-16)12-18(13)22-30(26,27)17-9-5-15(28-2)6-10-17/h3-12,22-23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVWFQOBCAAJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NS(=O)(=O)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2-METHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE
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N-[5-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2-METHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE
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N-[5-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2-METHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE
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N-[5-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2-METHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE
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N-[5-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2-METHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE
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N-[5-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2-METHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE

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